molecular formula C9H13N3O2 B2608554 2-Aminospiro[1,3-oxazole-5,3'-1-azabicyclo[2.2.2]octane]-4-one CAS No. 1566210-46-5

2-Aminospiro[1,3-oxazole-5,3'-1-azabicyclo[2.2.2]octane]-4-one

Cat. No.: B2608554
CAS No.: 1566210-46-5
M. Wt: 195.222
InChI Key: YQCRJOCISRXINE-UHFFFAOYSA-N
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Description

2-Aminospiro[1,3-oxazole-5,3’-1-azabicyclo[2.2.2]octane]-4-one is a complex organic compound that features a unique spirocyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its structural similarity to various bioactive molecules. The presence of both an oxazole ring and a bicyclic azabicyclo[2.2.2]octane system makes it a versatile scaffold for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminospiro[1,3-oxazole-5,3’-1-azabicyclo[2.2.2]octane]-4-one typically involves the construction of the spirocyclic framework followed by the introduction of the amino group. One common approach is the cyclization of a suitable precursor containing both oxazole and azabicyclo[2.2.2]octane moieties under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available starting materials. The process typically includes the formation of the oxazole ring, followed by the construction of the azabicyclo[2.2.2]octane system, and finally the introduction of the amino group. Optimization of reaction conditions, such as solvent choice, temperature, and catalysts, is crucial for achieving high yields and purity in large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Aminospiro[1,3-oxazole-5,3’-1-azabicyclo[2.2.2]octane]-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced oxazole or azabicyclo[2.2.2]octane derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions include various substituted oxazole and azabicyclo[2.2.2]octane derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

2-Aminospiro[1,3-oxazole-5,3’-1-azabicyclo[22

    Chemistry: It serves as a versatile building block for the synthesis of complex organic molecules.

    Biology: The compound has shown potential as a ligand for various biological targets, including enzymes and receptors.

    Medicine: Due to its structural similarity to bioactive molecules, it is being investigated for its potential therapeutic applications, including as an anti-inflammatory and anticancer agent.

    Industry: The compound’s unique structure makes it useful in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-Aminospiro[1,3-oxazole-5,3’-1-azabicyclo[2.2.2]octane]-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target, but common mechanisms include inhibition of enzyme activity and modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    2-Azabicyclo[3.2.1]octane: A structurally related compound with a similar bicyclic framework.

    8-Azabicyclo[3.2.1]octane: Another related compound that serves as the core structure for tropane alkaloids.

Uniqueness

2-Aminospiro[1,3-oxazole-5,3’-1-azabicyclo[2.2.2]octane]-4-one is unique due to the presence of both an oxazole ring and a spirocyclic azabicyclo[2.2.2]octane system. This combination of structural features provides a distinct set of chemical and biological properties, making it a valuable scaffold for the development of new therapeutic agents and materials.

Properties

CAS No.

1566210-46-5

Molecular Formula

C9H13N3O2

Molecular Weight

195.222

IUPAC Name

2-aminospiro[1,3-oxazole-5,3'-1-azabicyclo[2.2.2]octane]-4-one

InChI

InChI=1S/C9H13N3O2/c10-8-11-7(13)9(14-8)5-12-3-1-6(9)2-4-12/h6H,1-5H2,(H2,10,11,13)

InChI Key

YQCRJOCISRXINE-UHFFFAOYSA-N

SMILES

C1CN2CCC1C3(C2)C(=O)N=C(O3)N

solubility

not available

Origin of Product

United States

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